Chlozolinate
Overview
Description
Chlozolinate is a systemic fungicide . It is the ethyl ester of 3- (3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylic acid . It is a dichlorobenzene, an oxazolidinone, a dicarboximide, and an ethyl ester .
Molecular Structure Analysis
The molecular formula of this compound is C13H11Cl2NO5 . The InChIKey is IGUYEXXAGBDLLX-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
This compound has a molecular weight of 332.13 g/mol . It has a density of 1.5±0.1 g/cm³ . Its boiling point is 420.8±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.0 mmHg at 25°C . The enthalpy of vaporization is 67.5±3.0 kJ/mol . The flash point is 208.3±31.5 °C . The index of refraction is 1.571 . The molar refractivity is 73.7±0.3 cm³ . It has 6 H bond acceptors and 0 H bond donors . It has 4 freely rotating bonds . The polar surface area is 73 Ų . The polarizability is 29.2±0.5 10^-24 cm³ . The surface tension is 53.7±3.0 dyne/cm . The molar volume is 224.4±3.0 cm³ .Scientific Research Applications
Residue Assessment in Agriculture
Chlozolinate, a dicarboximide fungicide, is used mainly in southern European countries, particularly on grapes. Studies assessing its residues on grapes post-application reveal important information for establishing safe agricultural practices and maximum residue levels. For instance, Lentza-Rizos et al. (2000) conducted field trials in Greece on two varieties of table grapes, finding that this compound residues fall below the proposed maximum residue limit of 5 mg/kg within 21 days post-application. This study highlights the fungicide's decay rate and the impact of washing grapes, which can remove up to 80% of this compound residues, thereby reducing consumer exposure to this pesticide (Lentza-Rizos et al., 2000).
Impact on Vinification Process
The effect of this compound during the wine-making process is another significant area of study. Gennari et al. (1992) investigated the influence of vinification processes on this compound and its metabolite. Their findings indicate that no this compound was detected in wine after the second racking, suggesting a significant reduction in its presence through the vinification process (Gennari et al., 1992).
Inclusion in Multiresidue Methods
The fungicide has also been included in multiresidue gas chromatography methods for monitoring electron-capturing compounds. Lentza-Rizos and Avramides (1999) validated a method for this compound in various crops, confirming its high accuracy and precision for routine residue control (Lentza-Rizos & Avramides, 1999).
Fungicide Control Efficacy
Research on this compound's efficacy in controlling specific plant pathogens offers valuable insights for agricultural practices. Stewart and Long (1987) reported that this compound exhibits high protectant activity against certain isolates of Botrytis cinerea, a significant plant pathogen, on beans (Stewart & Long, 1987).
Environmental Persistence and Degradation
The environmental persistence and degradation pathways of this compound in various settings, such as compost and wine, have been extensively studied. Vanni et al. (2000) researched the biodegradation kinetics of this compound in compost, finding that its degradation is relatively fast, requiring only twelve days for total disappearance. This research helps understand the environmental impact and breakdown of this compound in agricultural settings (Vanni et al., 2000).
Safety and Hazards
Chlozolinate is classified as a flammable liquid (Category 2), skin irritant (Category 2), and specific target organ toxicity - single exposure (Category 3), Central nervous system . It also has an aspiration hazard (Category 1), and poses a short-term (acute) aquatic hazard (Category 1) and long-term (chronic) aquatic hazard (Category 1) .
Future Directions
Mechanism of Action
Target of Action
Chlozolinate is a fungicide that belongs to the 3,5-dichloroaniline class . Its primary targets are fungi, specifically Botrytis spp., Sclerotinia spp., and Monilia spp . These fungi are responsible for various plant diseases, and this compound acts to inhibit their growth and proliferation .
Mode of Action
This compound operates as a contact fungicide with both protective and curative action . It acts on the cell membrane of the fungi, inhibiting the synthesis of triglycerides within the fungal body . This disruption in the normal metabolic processes of the fungi leads to their eventual death, thereby controlling the spread of the fungal diseases .
Biochemical Pathways
It is known that the compound interferes with lipid metabolism within the fungal cells, particularly the synthesis of triglycerides This disruption likely affects other downstream metabolic processes within the fungi, leading to their death
Result of Action
The primary result of this compound’s action is the control of fungal diseases in various plants. By inhibiting the synthesis of triglycerides in fungal cells, this compound effectively kills the fungi, thereby preventing the spread of diseases caused by Botrytis spp., Sclerotinia spp., and Monilia spp . This leads to healthier plants and improved crop yields.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its low aqueous solubility suggests that it may be less effective in very wet conditions . Additionally, its lack of volatility and persistence in soil systems means that it may remain in the environment for some time after application . .
Properties
IUPAC Name |
ethyl 3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxo-1,3-oxazolidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2NO5/c1-3-20-11(18)13(2)10(17)16(12(19)21-13)9-5-7(14)4-8(15)6-9/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGUYEXXAGBDLLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(=O)N(C(=O)O1)C2=CC(=CC(=C2)Cl)Cl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5058197 | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84332-86-5, 72391-46-9 | |
Record name | Chlozolinate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84332-86-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chlozolinate [BSI:ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072391469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084332865 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chlozolinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5058197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl (RS)-3-(3,5-dichlorophenyl)-5-methyl-2,4-dioxooxazolidine-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.171 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLOZOLINATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YW05QFN1Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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